Superior In Vivo Immunosuppressive Potency Compared to Unsubstituted Parent Scaffold
The 7,10-dichloro-8,9-dimethyl derivative demonstrates significantly higher in vivo immunosuppressive potency than the unsubstituted parent benzimidazo[2,1-b]quinazolin-12-one [1]. The parent compound (1) required a minimum effective dose (MED) of 6 mg/kg administered intraperitoneally to achieve a 4-fold or greater suppression of antibody response [2]. In contrast, the 7,10-dichloro-8,9-dimethyl substitution pattern reduced the MED to 1.6 mg/kg, representing a 3.75-fold increase in potency. This potency surpasses that of the related 2,8,9-trimethyl derivative, which has an MED of 3 mg/kg, highlighting the specific contribution of the 7,10-dichloro motif in enhancing activity [3].
| Evidence Dimension | In vivo immunosuppressive minimum effective dose (MED) in sheep erythrocyte antibody in mice (SEAM) assay (mg/kg, i.p.) |
|---|---|
| Target Compound Data | MED = 1.6 mg/kg |
| Comparator Or Baseline | Unsubstituted parent benzimidazo[2,1-b]quinazolin-12-one (MED = 6 mg/kg); 2,8,9-trimethyl derivative (MED = 3 mg/kg); Azathioprine (MED = 100 mg/kg); Cortisone (MED = 200 mg/kg) |
| Quantified Difference | 3.75-fold more potent than the parent scaffold; 1.9-fold more potent than the 2,8,9-trimethyl analog; 62.5-fold more potent than clinical standard azathioprine. |
| Conditions | Sheep erythrocyte antibody in mice (SEAM) assay; compounds administered intraperitoneally at 72, 48, and 24 hours prior to antigen; endpoint was ≥4-fold suppression of antibody response. |
Why This Matters
This establishes the 7,10-dichloro-8,9-dimethyl derivative as the most potent immunomodulatory scaffold within the foundational SAR study, making it the preferred starting point for programs targeting immunology and inflammation rather than using the weaker unsubstituted or mono-methylated analogs.
- [1] Lunn, W. H. W., Harper, R. W., & Stone, R. L. (1971). Benzimidazo[2,1-b]quinazolin-12-ones. New class of potent immunosuppressive compounds. Journal of Medicinal Chemistry, 14(11), 1069–1071. View Source
- [2] Lunn, W. H. W., Harper, R. W., & Stone, R. L. (1971). J. Med. Chem., 14(11), p. 1070, Table I. View Source
- [3] Lunn, W. H. W., Harper, R. W., & Stone, R. L. (1971). J. Med. Chem., 14(11), p. 1070, Table I, compound 1, 2,8,9-(CH3)2, and 7,10-Cl2-8,9-(CH3)2. View Source
